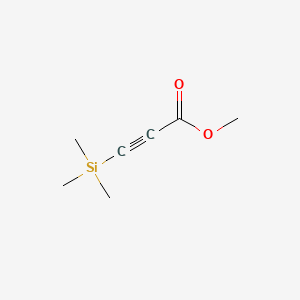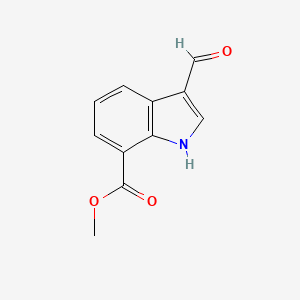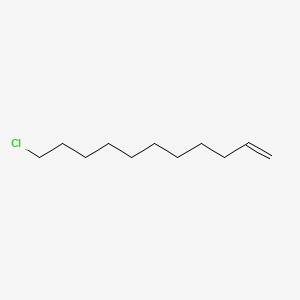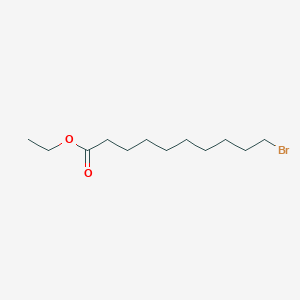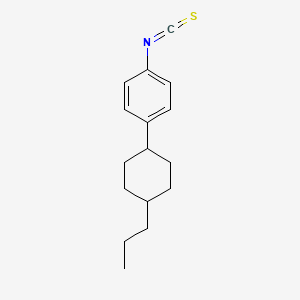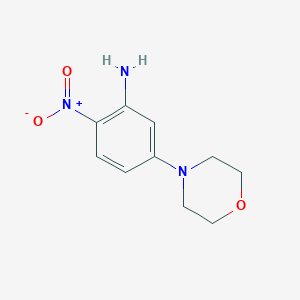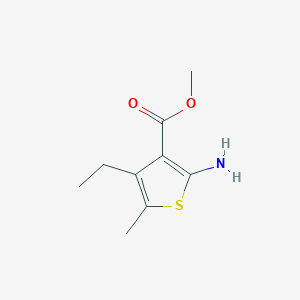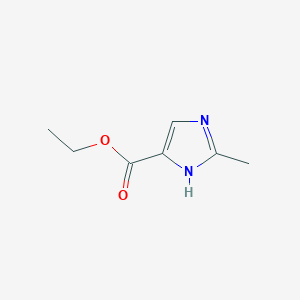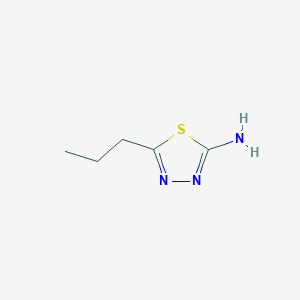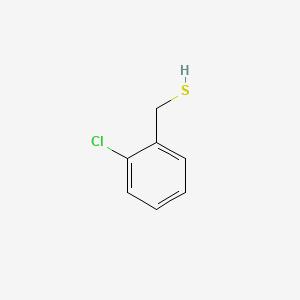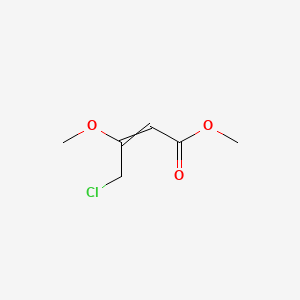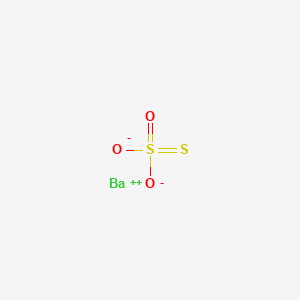
チオ硫酸バリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Barium thiosulfate is an inorganic compound with the chemical formula BaS₂O₃. It is a white crystalline solid that is soluble in water. This compound is primarily used in various industrial applications, including photography and analytical chemistry.
科学的研究の応用
Barium thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in various chemical analyses and reactions.
Biology: Employed in studies involving sulfur metabolism in microorganisms.
Medicine: Investigated for potential use in medical imaging and as a contrast agent.
作用機序
Target of Action
Barium thiosulfate is a chemical compound with the formula BaS2O3 Barium compounds are known to affect various systems in the body, including the cardiovascular and nervous systems .
Mode of Action
It’s known that thiosulfate, a component of barium thiosulfate, has powerful reducing capabilities and can enhance endogenous enzymatic activity .
Biochemical Pathways
Thiosulfate, a component of barium thiosulfate, is involved in several biochemical pathways. It’s produced by certain microorganisms as the final product of their metabolism . Thiosulfate is also involved in the mitigation of cyanide toxicity, enhancing the activity of the enzyme rhodanese .
Pharmacokinetics
It’s known that thiosulfate is rapidly degraded in the stomach, so it’s usually administered through other routes, such as intravenous or topical .
Result of Action
Exposure to barium compounds can lead to various health effects, including cardiovascular and kidney diseases, metabolic, neurological, and mental disorders .
Action Environment
The action of barium thiosulfate can be influenced by various environmental factors. For example, the presence of other chemicals, pH levels, and temperature can affect its stability and efficacy. Furthermore, the bioavailability and toxicity of barium compounds can be influenced by factors such as age, race, dietary patterns, and specific physiological status (e.g., pregnancy) .
生化学分析
Biochemical Properties
Barium thiosulfate plays a significant role in biochemical reactions, especially in the metabolism of certain microorganisms. These organisms can produce thiosulfate as the final product of their metabolism . This biochemical property of barium thiosulfate represents potential for lower emissions and costs in the manufacture of gold leaching reagents .
Cellular Effects
The cellular effects of barium thiosulfate are primarily observed in microorganisms capable of metabolizing this compound. The production of thiosulfate in these organisms can influence various cellular processes, including metabolic pathways and gene expression .
Molecular Mechanism
At the molecular level, barium thiosulfate is involved in the oxidation processes of sulfur-oxidizing bacteria. These bacteria are known for their ability to oxidize various reduced sulfur compounds to sulfate . The oxidation of thiosulfate to sulfate is a key step in the metabolic pathways of these organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barium thiosulfate can change over time. For instance, the production of thiosulfate by certain microorganisms can vary depending on the environmental conditions and the availability of other nutrients .
Metabolic Pathways
Barium thiosulfate is involved in the metabolic pathways of sulfur-oxidizing bacteria. These organisms can oxidize thiosulfate to sulfate, a process that involves various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
Barium thiosulfate can be synthesized through the reaction of barium chloride with sodium thiosulfate in an aqueous solution. The reaction is as follows:
BaCl2+Na2S2O3→BaS2O3+2NaCl
This method involves mixing water-alcohol solutions of barium chloride and sodium thiosulfate, resulting in the precipitation of barium thiosulfate monohydrate .
Industrial Production Methods
Industrial production of barium thiosulfate typically involves the same reaction as the laboratory synthesis but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the product.
化学反応の分析
Types of Reactions
Barium thiosulfate undergoes various chemical reactions, including:
Oxidation: Barium thiosulfate can be oxidized to form barium sulfate and sulfur dioxide.
Reduction: It can be reduced to form barium sulfide.
Substitution: Barium thiosulfate can react with acids to form thiosulfuric acid and barium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Acids like hydrochloric acid are commonly used.
Major Products Formed
Oxidation: Barium sulfate (BaSO₄) and sulfur dioxide (SO₂).
Reduction: Barium sulfide (BaS).
Substitution: Thiosulfuric acid (H₂S₂O₃) and barium salts.
類似化合物との比較
Similar Compounds
- Sodium thiosulfate (Na₂S₂O₃)
- Ammonium thiosulfate ((NH₄)₂S₂O₃)
- Calcium thiosulfate (CaS₂O₃)
Uniqueness
Barium thiosulfate is unique due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in industrial applications such as metal extraction and photography, where other thiosulfates may not be as effective .
特性
CAS番号 |
35112-53-9 |
|---|---|
分子式 |
BaH2O3S2 |
分子量 |
251.5 g/mol |
IUPAC名 |
barium(2+);dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Ba.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChIキー |
XCZBFCHJJROFFY-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=S)[O-].[Ba+2] |
正規SMILES |
OS(=O)(=S)O.[Ba] |
Key on ui other cas no. |
35112-53-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of Barium Thiosulfate?
A1: Barium Thiosulfate Monohydrate (BaS2O3.H2O) crystallizes in a monoclinic system. [, ] While the exact structural details require referencing the original research articles, one study described its structure as "pseudo-columnar," composed of stacked aminoguanidinium cations ([CN4H7]+) and isolated thiosulfate anions ([S2O3]2-), which actively participate in hydrogen bonding. []
Q2: How is Barium Thiosulfate used in analytical chemistry?
A2: Barium Thiosulfate serves as a standard for thiosulfate iodometry. [] Research indicates its potential application in the iodometric determination of molybdenum in its normal molybdate state. []
Q3: Are there any studies on the environmental impact of Barium Thiosulfate?
A4: Interestingly, one research study identified thiosulfates, including potentially Barium Thiosulfate, as natural weathering products of old smelting slags. [] This finding suggests the compound might have a presence in the environment under specific conditions. Further research is necessary to understand its long-term environmental impact and degradation pathways.
Q4: What are the applications of aminoguanidinium thiosulfate and how is it synthesized?
A5: Aminoguanidinium thiosulfate, (CN4H7)2S2O3, is synthesized through an exchange reaction using barium thiosulfate and aminoguanidinium sulfate. [] While the provided abstract doesn't detail specific applications, its unique pseudo-columnar crystal structure, characterized by hydrogen bonding between cations and anions, hints at potential uses in material science or as a precursor for further chemical synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


